An In-depth Technical Guide to the Physicochemical Properties of 6-((Dibenzylamino)methyl)morpholin-3-one: A Methodological Approach for Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 6-((Dibenzylamino)methyl)morpholin-3-one: A Methodological Approach for Drug Discovery
Introduction: The Morpholin-3-one Scaffold in Modern Drug Discovery
The morpholine and morpholin-3-one scaffolds are cornerstones in medicinal chemistry, recognized for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] The morpholine ring, with its weak basic nitrogen and an opposing oxygen atom, offers a unique combination of a well-balanced lipophilic-hydrophilic profile, a reduced pKa value, and conformational flexibility.[2][3] These characteristics can enhance solubility, improve brain permeability, and allow for crucial molecular interactions with biological targets.[2][3]
This guide focuses on 6-((dibenzylamino)methyl)morpholin-3-one, a molecule of interest for researchers in drug development. Due to the absence of comprehensive published experimental data for this specific compound, this document will serve as a technical guide outlining the essential experimental protocols and theoretical frameworks for its complete physicochemical characterization. Understanding these properties is a critical first step in evaluating its potential as a therapeutic agent, as they profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME).[4]
Molecular Structure and In Silico Analysis
A foundational step in characterizing any new chemical entity is to establish its structure and perform preliminary in silico (computational) predictions of its properties. These predictions, while not a substitute for experimental data, are invaluable for prioritizing synthetic efforts and designing experiments.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~324.4 g/mol | Influences diffusion and permeability. Generally, values <500 Da are preferred for oral bioavailability.[4] |
| logP (Lipophilicity) | Moderately Lipophilic | Crucial for membrane permeability and solubility. An optimal balance is required.[5][7] |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Affects solubility and membrane permeability. Fewer than 5 are generally preferred.[4] |
| Hydrogen Bond Acceptors | 3 (two oxygens and the tertiary amine) | Influences solubility in water. Fewer than 10 are generally preferred.[4] |
| Polar Surface Area (PSA) | A predictor of drug transport properties, including blood-brain barrier penetration. |
Core Physicochemical Properties and Experimental Determination
The following sections detail the experimental methodologies for determining the key physicochemical properties of 6-((dibenzylamino)methyl)morpholin-3-one.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP and LogD)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and ability to cross biological membranes.[7] It is typically measured as the partition coefficient (P) between n-octanol and water. The logarithm of this value, logP, is used for neutral compounds. For ionizable compounds like 6-((dibenzylamino)methyl)morpholin-3-one, the distribution coefficient (LogD) at a specific pH (commonly 7.4 to represent physiological pH) is more relevant.[8]
Experimental Protocol: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining LogP and LogD.[8]
Methodology:
-
Preparation of Solutions: A stock solution of 6-((dibenzylamino)methyl)morpholin-3-one is prepared in either n-octanol or water (or a suitable buffer for LogD measurements).
-
Partitioning: A known volume of the stock solution is added to a mixture of n-octanol and water (or buffer) in a flask.
-
Equilibration: The flask is shaken at a constant temperature until the compound has fully partitioned between the two phases and equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
LogP = log10 ([Concentration in n-octanol] / [Concentration in water])
-
LogD = log10 ([Concentration in n-octanol] / [Concentration in buffered aqueous phase])
-
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is chosen because its properties are thought to mimic the lipid bilayer of cell membranes.[8]
-
pH 7.4 Buffer: For LogD measurements, a phosphate-buffered saline (PBS) at pH 7.4 is used to simulate physiological conditions in the blood and other tissues.[8]
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for LogP/LogD determination using the shake-flask method.
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.
Experimental Protocol: Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.
Methodology:
-
Sample Preparation: An excess amount of solid 6-((dibenzylamino)methyl)morpholin-3-one is added to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4).
-
Equilibration: The vials are agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solutions are filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Causality Behind Experimental Choices:
-
Multiple pH Buffers: Testing solubility at different pH values is important for understanding how the compound will behave in various parts of the gastrointestinal tract.
-
Extended Equilibration Time: This ensures that the measured solubility represents a true thermodynamic equilibrium.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For 6-((dibenzylamino)methyl)morpholin-3-one, the dibenzylamino group is basic and will have a corresponding pKa. This value is crucial for predicting the compound's charge state at different physiological pHs, which affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a solvent (often with a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., KOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.
Diagram of Potentiometric Titration Setup:
Caption: A simplified schematic of a potentiometric titration setup for pKa determination.
Spectroscopic Analysis
Spectroscopic techniques provide information about the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by providing information about the connectivity and chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to elucidate its fragmentation pattern, further confirming its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantification.[9][10]
Conclusion and Future Directions
The physicochemical properties of 6-((dibenzylamino)methyl)morpholin-3-one are fundamental to its potential as a drug candidate. This guide has provided a comprehensive overview of the standard experimental methodologies required for its characterization. By systematically determining its lipophilicity, solubility, pKa, and spectroscopic properties, researchers can build a robust data package to inform decisions in the drug discovery and development process. The morpholin-3-one core remains a privileged scaffold in medicinal chemistry, and a thorough understanding of the physicochemical properties of its derivatives is essential for unlocking their full therapeutic potential.[1][11]
References
- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (n.d.).
-
Lipinski's rule of five - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved March 28, 2026, from [Link]
-
Lipinski's Rule of 5 - GARDP Revive. (n.d.). Retrieved March 28, 2026, from [Link]
-
Overview on the Rule of Five - PubMed. (2010, June 15). Retrieved March 28, 2026, from [Link]
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved March 28, 2026, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
-
Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023, February 3). Retrieved March 28, 2026, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021, November 22). Retrieved March 28, 2026, from [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved March 28, 2026, from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved March 28, 2026, from [Link]
-
Physicochemical Properties - Pacific BioLabs. (n.d.). Retrieved March 28, 2026, from [Link]
-
Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry. (n.d.). Retrieved March 28, 2026, from [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 11. sciencescholar.us [sciencescholar.us]
